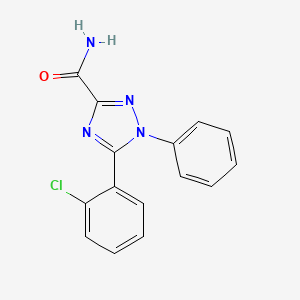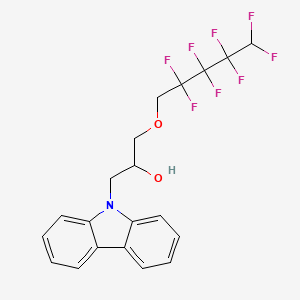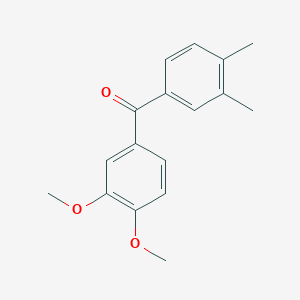
Sulfanylidenesilicon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfanylidenesilicon is a compound that features a silicon atom double-bonded to a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
Sulfanylidenesilicon can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with hydrogen sulfide under controlled conditions. Another method includes the use of organosilicon compounds as precursors, which react with sulfur-containing reagents to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where silicon and sulfur compounds are combined under high temperatures and pressures. The process is carefully monitored to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
Sulfanylidenesilicon undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide and sulfur dioxide.
Reduction: Can be reduced to form silicon and hydrogen sulfide.
Substitution: Reacts with halogens to form silicon halides and sulfur halides.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxygen or ozone at elevated temperatures.
Reduction: Often carried out using hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions usually require halogen gases such as chlorine or bromine.
Major Products
Oxidation: Silicon dioxide and sulfur dioxide.
Reduction: Silicon and hydrogen sulfide.
Substitution: Silicon halides and sulfur halides.
科学研究应用
Sulfanylidenesilicon has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-sulfur compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, including semiconductors and photovoltaic cells.
作用机制
The mechanism by which sulfanylidenesilicon exerts its effects involves the interaction of the silicon-sulfur bond with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cellular function. In industrial applications, its unique chemical properties enable it to act as a catalyst or a reactive intermediate in various chemical processes.
相似化合物的比较
Similar Compounds
- Silicon disulfide (SiS2)
- Silicon tetrafluoride (SiF4)
- Silicon tetrachloride (SiCl4)
Uniqueness
Sulfanylidenesilicon is unique due to its specific silicon-sulfur double bond, which imparts distinct chemical reactivity and properties compared to other silicon compounds. This uniqueness makes it valuable for specialized applications in materials science and catalysis.
属性
CAS 编号 |
50927-81-6 |
|---|---|
分子式 |
SSi |
分子量 |
60.15 g/mol |
IUPAC 名称 |
sulfanylidenesilicon |
InChI |
InChI=1S/SSi/c1-2 |
InChI 键 |
DWFFKGPZNGKUPH-UHFFFAOYSA-N |
规范 SMILES |
[Si]=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)


![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)




![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)
